Cas no 175168-68-0 (methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate)

Methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate is a chlorinated aromatic ester with a conjugated double bond, exhibiting notable reactivity in organic synthesis. Its structure, featuring a 2,3-dichlorophenyl group and an α,β-unsaturated ester moiety, makes it a valuable intermediate for constructing complex molecules, particularly in pharmaceuticals and agrochemicals. The compound’s electrophilic alkene functionality allows for selective Michael additions or cycloadditions, while the ester group offers further derivatization potential. Its stability under standard conditions ensures ease of handling and storage. This compound is particularly useful in medicinal chemistry for developing bioactive analogs due to its halogenated aromatic core, which can enhance binding affinity and metabolic stability in target molecules.
methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate structure
175168-68-0 structure
Product Name:methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate
CAS No:175168-68-0
MF:C10H8Cl2O2
MW:231.07532119751
CID:4612790
PubChem ID:10609531
Update Time:2025-06-11

methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • (e)-3-(2,3-dichlorophenyl)-2-propenoic acid, methyl ester
    • methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate
    • (E)-Methyl 3-(2,3-dichlorophenyl)acrylate
    • Methyl (E)-3-(2,3-dichlorophenyl)prop-2-enoate
    • STL560049
    • Z2681277170
    • Inchi: 1S/C10H8Cl2O2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3/b6-5+
    • InChI Key: LNCHVNAJMWMKCG-AATRIKPKSA-N
    • SMILES: ClC1C(=CC=CC=1/C=C/C(=O)OC)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 228
  • XLogP3: 3.5
  • Topological Polar Surface Area: 26.3

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Additional information on methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate

Methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate (CAS No. 175168-68-0): A Comprehensive Overview

Methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate, identified by its CAS number 175168-68-0, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and agrochemicals. The name of the product itself provides a wealth of information about its chemical composition and potential functionalities.

The molecular structure of Methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate consists of an ester group attached to an α,β-unsaturated carbonyl system, with a dichlorophenyl substituent at the third position. This configuration imparts distinct reactivity and interaction capabilities, making it a versatile building block in synthetic chemistry. The presence of the dichlorophenyl group enhances its electronic properties, influencing its behavior in various chemical reactions and biological assays.

In recent years, there has been a surge in research focused on identifying and developing novel compounds with potential therapeutic benefits. Methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate has emerged as a compound of interest due to its structural features that suggest it may interact with biological targets in meaningful ways. Specifically, the α,β-unsaturated carbonyl moiety is known to be a key pharmacophore in many bioactive molecules, capable of engaging with enzymes and receptors to modulate biological pathways.

One of the most compelling aspects of Methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate is its potential application in the synthesis of pharmacologically active compounds. Researchers have been exploring its utility as a precursor for more complex molecules that exhibit desirable pharmacological properties. For instance, derivatives of this compound have shown promise in preliminary studies as inhibitors of certain enzymes implicated in inflammatory and metabolic disorders. The dichlorophenyl group further contributes to its pharmacological profile by influencing electron distribution and enhancing binding affinity to target proteins.

The synthesis of Methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate involves multi-step organic transformations that highlight the compound's synthetic versatility. The process typically begins with the preparation of the dichlorophenyl-substituted acrylate derivative, which is then esterified to yield the final product. This synthetic route underscores the compound's role as a valuable intermediate in organic synthesis, facilitating the construction of more intricate molecular architectures.

Recent advancements in computational chemistry have also contributed to a deeper understanding of Methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate's properties. Molecular modeling studies have revealed insights into its binding interactions with potential biological targets, providing a rational basis for designing more effective derivatives. These computational approaches are increasingly being integrated into drug discovery pipelines, streamlining the process of identifying promising candidates for further development.

The agrochemical sector has also shown interest in Methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate due to its structural features that are reminiscent of known bioactive agrochemicals. Its ability to interact with biological systems suggests potential applications as a lead compound for developing new pesticides or herbicides. Such applications are particularly relevant in the context of global food security challenges, where innovative solutions are needed to protect crops from pests and diseases.

In conclusion, Methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate (CAS No. 175168-68-0) represents a fascinating compound with diverse applications in pharmaceuticals and agrochemicals. Its unique molecular structure and promising biological activities make it a compelling subject for further research and development. As our understanding of its properties continues to grow, so too will its potential contributions to advancing scientific and industrial applications.

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